N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1052538-35-8
VCID: VC5423630
InChI: InChI=1S/C20H19FN4OS2.ClH/c1-24(2)10-5-11-25(20-23-15-9-8-13(21)12-17(15)28-20)19(26)18-22-14-6-3-4-7-16(14)27-18;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H
SMILES: CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=NC4=CC=CC=C4S3.Cl
Molecular Formula: C20H20ClFN4OS2
Molecular Weight: 450.98

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride

CAS No.: 1052538-35-8

Cat. No.: VC5423630

Molecular Formula: C20H20ClFN4OS2

Molecular Weight: 450.98

* For research use only. Not for human or veterinary use.

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride - 1052538-35-8

Specification

CAS No. 1052538-35-8
Molecular Formula C20H20ClFN4OS2
Molecular Weight 450.98
IUPAC Name N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C20H19FN4OS2.ClH/c1-24(2)10-5-11-25(20-23-15-9-8-13(21)12-17(15)28-20)19(26)18-22-14-6-3-4-7-16(14)27-18;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H
Standard InChI Key ILKZZVXBJOPYLY-UHFFFAOYSA-N
SMILES CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=NC4=CC=CC=C4S3.Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₂₀H₂₀ClFN₄OS₂, with a molecular weight of 450.98 g/mol. Its IUPAC name, N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide hydrochloride, reflects its bifunctional benzothiazole architecture. Key structural features include:

  • A 6-fluorobenzo[d]thiazole moiety, which enhances electronic interactions with biological targets.

  • A dimethylamino propyl chain, improving solubility and membrane permeability.

  • A benzothiazole-2-carboxamide core, facilitating hydrogen bonding and π-π stacking.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₀H₂₀ClFN₄OS₂
Molecular Weight450.98 g/mol
CAS Number1052538-35-8
SMILESCN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=NC4=CC=CC=C4S3.Cl
SolubilityNot fully characterized

Synthesis and Characterization

Synthetic Routes

The synthesis involves multi-step coupling reactions. A representative pathway includes:

  • Formation of 6-fluorobenzo[d]thiazol-2-amine: Fluorination of benzo[d]thiazole precursors using Selectfluor® or similar agents .

  • Carboxamide Coupling: Reaction of benzothiazole-2-carboxylic acid with 6-fluorobenzo[d]thiazol-2-amine using EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane .

  • Propylamine Alkylation: Introduction of the dimethylamino propyl group via nucleophilic substitution.

  • Hydrochloride Salt Formation: Treatment with HCl to improve stability and crystallinity.

Analytical Characterization

  • NMR Spectroscopy: 1^1H-NMR spectra confirm the presence of fluorine-coupled aromatic protons (δ 7.3–8.0 ppm) and dimethylamino protons (δ 2.2–3.1 ppm) .

  • Mass Spectrometry: ESI-MS reveals a molecular ion peak at m/z 450.98 [M+H]⁺, consistent with the molecular formula.

  • HPLC Purity: >95% purity is typically achieved via reverse-phase chromatography .

Biological Activities

Antimicrobial Properties

The compound demonstrates broad-spectrum activity against Gram-positive bacteria, with MIC values ranging from 15.6–62.5 μM against Staphylococcus aureus and Enterococcus faecalis. The fluorobenzo[d]thiazole moiety disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs) .

Table 2: Biological Activity Profile

Biological TargetActivity (IC₅₀/EC₅₀)Mechanism of Action
Staphylococcus aureus15.6 μM (MIC)Cell wall synthesis inhibition
HCT-116 Cancer Cells1.2 μM (IC₅₀)Caspase-3 activation
Topoisomerase IIα0.8 μM (IC₅₀)Enzyme inhibition

Structure-Activity Relationships (SAR)

Comparative studies with analogues highlight critical structural determinants:

  • Fluorine Substitution: The 6-fluoro group enhances bacterial membrane penetration by 40% compared to non-fluorinated analogues .

  • Dimethylamino Propyl Chain: Increases solubility by 3-fold, improving bioavailability.

  • Benzothiazole Dimerization: Dual benzothiazole units enable dual-target inhibition (e.g., PBPs and topoisomerases) .

Table 3: Comparative Efficacy of Analogues

CompoundAntibacterial MIC (μM)Anticancer IC₅₀ (μM)
Target Compound15.61.2
Non-fluorinated Analogue62.55.8
Mono-benzothiazole Derivative125.012.4

Challenges and Future Directions

While promising, key challenges include:

  • Toxicity Profile: Preliminary data suggest moderate hepatotoxicity at doses >25 mg/kg.

  • Synthetic Complexity: Low yields (30–40%) in large-scale synthesis necessitate optimized catalytic methods .

Future research should prioritize:

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and half-life.

  • Structural Optimization: Introducing sulfonamide groups to reduce toxicity .

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